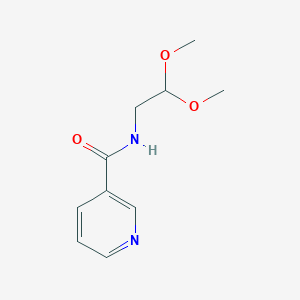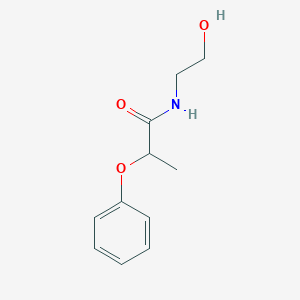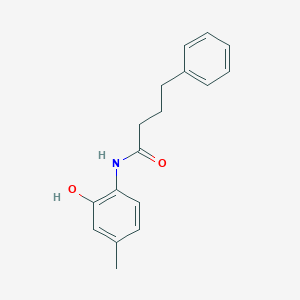
N-(2,2-dimethoxyethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)nicotinamide (DMENA) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMENA is a nicotinamide derivative that has been shown to possess unique biochemical and physiological properties, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethoxyethyl)nicotinamide is not yet fully understood, but it is believed to involve the activation of various signaling pathways within cells. N-(2,2-dimethoxyethyl)nicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)nicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,2-dimethoxyethyl)nicotinamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been suggested that N-(2,2-dimethoxyethyl)nicotinamide could be used as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,2-dimethoxyethyl)nicotinamide is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, N-(2,2-dimethoxyethyl)nicotinamide is still in the early stages of development, and more research is needed to fully understand its potential advantages and limitations.
Direcciones Futuras
There are numerous future directions for research involving N-(2,2-dimethoxyethyl)nicotinamide. One area of focus is the development of more efficient synthesis methods for N-(2,2-dimethoxyethyl)nicotinamide, which could make it more accessible for research and potential clinical use. Other areas of research include investigating the potential applications of N-(2,2-dimethoxyethyl)nicotinamide in treating other diseases and conditions, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,2-dimethoxyethyl)nicotinamide and how it interacts with various signaling pathways within cells.
In conclusion, N-(2,2-dimethoxyethyl)nicotinamide is a promising compound that has the potential to be used in a range of therapeutic applications. Its unique biochemical and physiological properties make it an attractive candidate for further investigation, and ongoing research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
N-(2,2-dimethoxyethyl)nicotinamide can be synthesized through a multi-step process involving the reaction of nicotinamide with 2,2-dimethoxyethanol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2,2-dimethoxyethyl)nicotinamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One of the most promising areas of research involves the use of N-(2,2-dimethoxyethyl)nicotinamide as a potential anti-cancer agent. Studies have shown that N-(2,2-dimethoxyethyl)nicotinamide has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic option for cancer treatment.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-9(15-2)7-12-10(13)8-4-3-5-11-6-8/h3-6,9H,7H2,1-2H3,(H,12,13) |
Clave InChI |
GFEMQLVXDWCHTH-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CN=CC=C1)OC |
SMILES canónico |
COC(CNC(=O)C1=CN=CC=C1)OC |
Solubilidad |
26.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)

![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)


![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)
![N-{2-methyl-5-[(2-phenylbutanoyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B290499.png)




![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)

